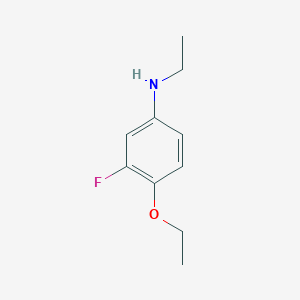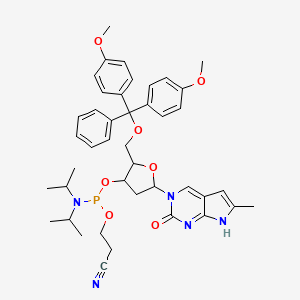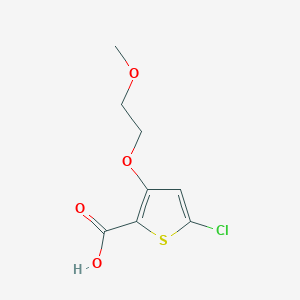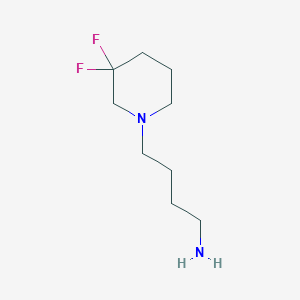![molecular formula C12H16N2 B12074745 [1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)
[1-(propan-2-yl)-1H-indol-7-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(propan-2-yl)-1H-indol-7-yl]methanamine: is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This specific compound features an indole core substituted with a methanamine group at the 7-position and a propan-2-yl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole.
Alkylation: The indole is first alkylated at the nitrogen atom (1-position) using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Formylation: The 7-position of the indole ring is then formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Reduction: The formyl group is reduced to a methanamine group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for [1-(propan-2-yl)-1H-indol-7-yl]methanamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.
Reduction: Reduction of the indole ring can lead to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using AlCl3 (aluminum chloride) as a catalyst.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Tetrahydroindole derivatives.
Substitution: Various 3-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(propan-2-yl)-1H-indol-7-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Pharmaceutical research often explores indole derivatives for their potential therapeutic properties. This compound could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound might be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-indol-7-yl]methanamine would depend on its specific biological target. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The methanamine group may facilitate binding to these targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but lacking the propan-2-yl group.
Serotonin: A neurotransmitter with an indole core and an amine group, but with different substituents.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
The presence of the propan-2-yl group at the 1-position and the methanamine group at the 7-position makes [1-(propan-2-yl)-1H-indol-7-yl]methanamine unique. These substitutions can significantly alter its chemical properties and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1-propan-2-ylindol-7-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-7-6-10-4-3-5-11(8-13)12(10)14/h3-7,9H,8,13H2,1-2H3 |
InChI Key |
GGBABQLWVNHETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






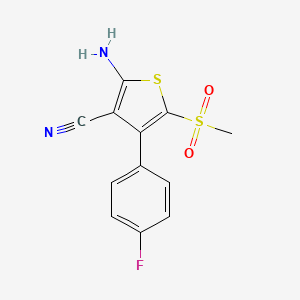
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
